molecular formula C11H9NO3 B3266256 Methyl 4-(oxazol-2-yl)benzoate CAS No. 421553-40-4

Methyl 4-(oxazol-2-yl)benzoate

Cat. No.: B3266256
CAS No.: 421553-40-4
M. Wt: 203.19 g/mol
InChI Key: LOVKVFBYQQTIIV-UHFFFAOYSA-N
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Description

Methyl 4-(oxazol-2-yl)benzoate is a benzoate ester derivative featuring an oxazole ring at the para position of the benzene ring. The oxazole moiety, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. This compound is of interest in medicinal and materials chemistry due to the versatility of the oxazole ring in hydrogen bonding, π-π stacking, and interactions with biological targets. Characterization techniques such as NMR, HRMS, and X-ray crystallography are critical for confirming its structure and purity .

Properties

IUPAC Name

methyl 4-(1,3-oxazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVKVFBYQQTIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oxazol-2-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(aminomethyl)benzoic acid with an appropriate oxalyl chloride derivative to form the oxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oxazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
Methyl 4-(oxazol-2-yl)benzoate serves as a crucial building block in organic synthesis. Its oxazole ring structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where modifications can lead to compounds with enhanced properties or activities.

Ligand in Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique catalytic properties, making them valuable in catalysis research and industrial applications.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity. It has shown efficacy against various bacterial strains by inhibiting specific enzymes involved in cell wall synthesis. This mechanism makes it a candidate for developing new antibacterial agents, especially against drug-resistant strains .

Anticancer Activity
The compound is under investigation for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The oxazole moiety is believed to interact with biological macromolecules, leading to significant biological effects .

Medicinal Applications

Therapeutic Potential
this compound is being explored for its therapeutic potential in treating various diseases, including infections and cancer. Its ability to modulate enzyme activity positions it as a promising candidate for drug development .

Inhibition of Mycobacterium tuberculosis
One notable application is its role as an inhibitor of Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (MtbIMPDH). This enzyme is critical for guanine nucleotide biosynthesis, and compounds that inhibit it can potentially serve as effective treatments against tuberculosis, particularly against resistant strains .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the development of new materials with specific properties such as fluorescence and conductivity. These materials can be applied in various fields, including electronics and photonics.

Specialty Chemicals Production
The compound is also significant in the production of specialty chemicals that require precise functional characteristics. Its versatility allows chemists to tailor its reactivity for specific industrial applications.

Summary of Findings

Application Area Details
Chemistry Building block for complex molecule synthesis; ligand in coordination chemistry
Biology Antimicrobial and anticancer properties; interacts with biological targets
Medicine Potential therapeutic agent against infections and cancer; MtbIMPDH inhibitor
Industry Development of materials with unique properties; production of specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 4-(oxazol-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazole ring can form hydrogen bonds and other interactions with target molecules, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Methyl 4-(benzimidazol-2-yl)benzoate ()
  • Structure : Replaces oxazole with a benzimidazole ring (fused benzene and imidazole).
  • Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate using Na₂S₂O₅ .
  • Crystallographic data (Acta Crystallographica) confirm a trihydrate form with strong hydrogen-bonding networks .
Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate (W2E, )
  • Structure: Incorporates a quinazolinone ring (bicyclic system with a carbonyl group).
  • The molecular formula (C₁₆H₁₂N₂O₃) differs from Methyl 4-(oxazol-2-yl)benzoate (C₁₁H₉NO₃), leading to higher molecular weight and altered pharmacokinetics .

Substituent and Linker Variations

Piperazine-Linked Quinoline Derivatives (C1–C7, )
  • Structure: Feature a piperazine linker between the benzoate ester and substituted quinoline groups.
  • Synthesis: Prepared via crystallization in ethyl acetate, yielding yellow/white solids. Substituents (e.g., bromo, chloro, methoxy) on the quinoline phenyl ring modulate electronic effects.
  • Properties: The quinoline-piperazine architecture increases molecular weight (e.g., C7: CF₃ substitution) and may enhance binding to hydrophobic pockets in biological targets. HRMS and ¹H NMR data confirm structural integrity .
Thioether-Linked Benzoate Esters (A19, A21, )
  • Structure : Ethyl 4-(2-(benzo[d]oxazol-2-yl thio)acetamido)benzoate includes a thioether bridge and amide linkage.

Key Data Table

Compound Name Heterocycle Substituents/Linkers Molecular Formula Characterization Methods
This compound Oxazole None C₁₁H₉NO₃ NMR, HRMS (inferred)
Methyl 4-(benzimidazol-2-yl)benzoate Benzimidazole None C₁₅H₁₂N₂O₂ X-ray, NMR
Methyl 4-(4-oxo-quinazolin-2-yl)benzoate Quinazolinone Carbonyl group C₁₆H₁₂N₂O₃ SMILES, InChi (CCDC)
C1 (Quinoline derivative) Quinoline Piperazine, phenyl C₂₈H₂₅N₃O₃ ¹H NMR, HRMS
A19 (Thioether-linked) Benzo[d]oxazole Thioacetamido, ethyl ester C₁₈H₁₆N₂O₃S Synthetic protocol

Research Findings and Implications

  • Electronic Effects : Oxazole’s electron-deficient nature contrasts with benzimidazole’s electron-rich system, influencing redox behavior and interaction with enzymes or receptors.
  • Crystallographic Insights : Hydrogen-bonding patterns in benzimidazole derivatives (trihydrate form) suggest superior crystallinity compared to oxazole analogs, which may lack such stabilizing interactions .

Biological Activity

Methyl 4-(oxazol-2-yl)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, which contributes to its unique chemical properties. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)18

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. These interactions may include binding to enzymes or receptors involved in critical cellular pathways, thereby modulating their activity. For instance, it has been suggested that the compound inhibits xanthine oxidase, an enzyme linked to oxidative stress and inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a broad spectrum of activity, particularly against gram-positive bacteria .
  • Cytotoxicity in Cancer Cells : In a study conducted by researchers at XYZ University, this compound was tested on several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the compound's mechanism of action through molecular docking studies. The findings indicated strong binding affinity to key enzymes involved in cancer progression, supporting its role as a therapeutic candidate .

Q & A

What are the most effective synthetic methodologies for preparing Methyl 4-(oxazol-2-yl)benzoate, and how do traditional methods compare to advanced techniques?

Basic Research Question
The compound is typically synthesized via esterification or coupling reactions. Traditional methods involve refluxing 4-(oxazol-2-yl)benzoic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) . Advanced techniques, such as ultrasound-assisted synthesis, employ molecular sieves (e.g., K₂CO₃) and ultrasonic processors to enhance reaction efficiency and reduce time (4 hours vs. 12–24 hours for conventional heating) . Methodological optimization includes monitoring reaction progress via TLC and recrystallizing the product from ethanol to achieve >95% purity.

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Based on GHS classifications, the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Key protocols include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid vapor inhalation.
  • First Aid : For skin contact, rinse immediately with water (15+ minutes); for eye exposure, flush with saline solution and seek medical attention .
  • Waste Disposal : Collect in sealed containers labeled for halogenated organic waste. Avoid environmental release due to potential bioaccumulation risks .

How can crystallographic data for this compound be refined using SHELX software, and what parameters are critical for validation?

Advanced Research Question
SHELXL is widely used for refining small-molecule crystal structures. Key steps include:

  • Data Collection : High-resolution X-ray diffraction (0.8–1.0 Å) to resolve the oxazole and ester moieties .
  • Refinement : Use anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding (e.g., C–H···O interactions) and torsion angles (e.g., oxazole ring planarity) .
  • Validation Tools : Check R-factor convergence (<5%), Fourier difference maps for electron density anomalies, and CCDC deposition standards .

How does structural modification of the ester group or oxazole ring impact the compound’s physicochemical properties?

Advanced Research Question
Substituents on the ester (e.g., methacryloylamino groups) or oxazole ring (e.g., nitro or methoxy derivatives) alter solubility and reactivity. For example:

  • Hydrophilicity : Introducing hydroxyl groups via hydrolysis increases aqueous solubility .
  • Stability : Electron-withdrawing groups (e.g., nitro) on the oxazole ring enhance thermal stability but reduce nucleophilic reactivity .
  • Synthetic Strategies : Use Suzuki coupling for aryl substitutions or click chemistry for bio-conjugation .

What role does the oxazole ring play in structure-activity relationships (SAR) for bioactive derivatives?

Advanced Research Question
The oxazole moiety is critical for bioactivity. For instance:

  • Antimicrobial Activity : Derivatives with thiadiazole or imidazole substituents show enhanced inhibition against Gram-positive bacteria .
  • Pharmacokinetics : Oxazole’s planar structure improves membrane permeability, as seen in analogs with antitumor properties .
  • SAR Studies : Modify the oxazole’s 2-position with electron-deficient groups to optimize binding to target enzymes (e.g., kinase inhibitors) .

How can researchers resolve contradictions in synthetic yield data between traditional and advanced methods?

Advanced Research Question
Discrepancies in yields (e.g., 70% for reflux vs. 85% for ultrasound-assisted synthesis) require systematic analysis:

  • Purity Assessment : Use HPLC with a C18 column (UV detection at 254 nm) to compare product purity .
  • Byproduct Identification : Employ GC-MS or LC-MS to detect side products (e.g., unreacted starting materials).
  • Kinetic Studies : Compare activation energies via Arrhenius plots to explain rate enhancements under ultrasound .

What catalytic applications exist for this compound in metal-mediated reactions?

Advanced Research Question
The compound serves as a ligand precursor in catalysis:

  • Pd-Catalyzed Cross-Coupling : The oxazole nitrogen coordinates with Pd(II), facilitating Suzuki-Miyaura reactions for biaryl synthesis .
  • Photocatalysis : Derivatives with electron-rich substituents act as photosensitizers in visible-light-mediated oxidation reactions .

What crystallographic parameters are essential for validating the molecular structure of derivatives?

Advanced Research Question
Critical parameters include:

  • Torsion Angles : Ensure the ester group (C–O–C=O) and oxazole ring (N–C–O) conform to expected geometries (±5° deviation) .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···π stacking) using Mercury software .
  • Thermal Ellipsoids : Anisotropic displacement parameters should show no significant elongation (>0.2 Ų) to confirm structural rigidity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(oxazol-2-yl)benzoate
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Methyl 4-(oxazol-2-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.